3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one
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Description
Scientific Research Applications
Alkyne Activation and Synthetic Applications
The compound's structural framework facilitates various synthetic applications, particularly in the activation of alkynes with electrophiles. Alkyne activation, a pivotal step in many synthetic pathways, can lead to diverse products depending on the electrophile used, such as Brønsted acids, iodine, or gold complexes. This versatility is crucial in organic synthesis, enabling the preparation of isoquinolines and triazoles among other structures through electrophilic activation strategies (Yamamoto et al., 2009).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are valuable in medicinal chemistry due to their unique biological properties. Research on synthesizing substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines showcases the incorporation of trifluoroacetic acid and hydrazine hydrate, highlighting the method's efficiency for introducing fluorinated substituents into heterocyclic frameworks (Glushkov et al., 2000).
Creation of Tetrahydropyrroloquinazolinones
A novel three-component cyclisation reaction has been developed to produce tetrahydropyrroloquinazolinones, showcasing the compound's utility in generating structurally complex and diverse heterocycles. This method involves the use of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds, yielding regio- and stereoisomers characterized by NMR spectroscopy, demonstrating the approach's value for accessing a wide range of heterocyclic compounds (Dolenský et al., 2010).
Corrosion Inhibition Studies
In the context of materials science, derivatives of this compound class have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. This research provides insights into the molecular properties that influence inhibition performance, such as the presence of nitrogen and the inhibitor's molecular weight, offering a pathway for designing effective corrosion inhibitors (Kadhim et al., 2017).
Antimicrobial Activity Exploration
Compounds structurally related to 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one have been synthesized and tested for antimicrobial activity. This line of research demonstrates the potential of such compounds to serve as templates for developing new antimicrobial agents, with specific modifications on the triazole ring influencing the spectrum of activity against various microbial strains (Sumangala et al., 2010).
properties
IUPAC Name |
3-methyl-2-(1,1,1-trifluoropropan-2-yloxy)quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(12(13,14)15)19-11-16-9-6-4-3-5-8(9)10(18)17(11)2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBTKRGTWFSGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC2=CC=CC=C2C(=O)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.